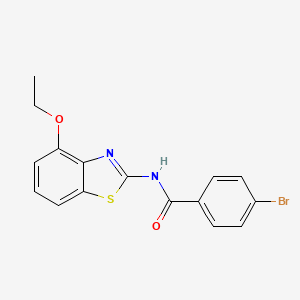

4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Description

4-Bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a benzamide derivative featuring a benzothiazole scaffold substituted with an ethoxy group at the 4-position and a bromophenyl moiety linked via an amide bond. Its molecular formula is C₁₆H₁₃BrN₂O₂S, with a molar mass of 377.26 g/mol. This compound is of interest in medicinal chemistry due to the benzothiazole core, which is prevalent in bioactive molecules with anticancer, antimicrobial, and CNS-modulating activities . The ethoxy group enhances electron-donating properties, while the bromine atom contributes to hydrophobic interactions, influencing binding affinity and solubility .

Properties

IUPAC Name |

4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2O2S/c1-2-21-12-4-3-5-13-14(12)18-16(22-13)19-15(20)10-6-8-11(17)9-7-10/h3-9H,2H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFGYBLHTOHTAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-bromoaniline with 4-ethoxy-1,3-benzothiazol-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced using common reagents like potassium permanganate or sodium borohydride, respectively.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like triethylamine. The major products formed depend on the specific reaction and reagents used .

Scientific Research Applications

4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it inhibits enzymes like dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication. By binding to these enzymes, the compound disrupts their normal function, leading to the inhibition of bacterial cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide and its analogs:

Structural and Electronic Comparisons

- Substituent Effects: The ethoxy group in the target compound provides moderate electron-donating effects compared to the methyl group in its analog (C₁₅H₁₁BrN₂OS), which lacks hydrogen-bonding capacity . Sulfamoyl derivatives (e.g., C₂₄H₃₁N₃O₄S₂) exhibit higher solubility in polar solvents due to the sulfonamide moiety, contrasting with the bromophenyl group's hydrophobicity .

Crystal Packing :

Physicochemical Properties

Biological Activity

4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a benzothiazole moiety, which is known for its diverse pharmacological properties, including antibacterial and anticancer activities.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is , with a molecular weight of approximately 352.22 g/mol. Its structure includes several functional groups that contribute to its biological activity, including a bromine atom, an ethoxy group, and a benzamide group.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂BrN₃O₂S |

| Molecular Weight | 352.22 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis of 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 4-bromoaniline with 4-ethoxy-1,3-benzothiazol-2-amine. This reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in solvents such as dichloromethane.

Antibacterial Properties

Research indicates that 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide exhibits significant antibacterial activity. It has been shown to inhibit key bacterial enzymes such as dihydroorotase and DNA gyrase, which are crucial for bacterial growth and replication . The compound's mechanism of action involves binding to these enzymes, disrupting their function and leading to bacterial cell death.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines. For example, it has shown selective cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines . The structure-activity relationship studies suggest that modifications to the benzothiazole ring may enhance its potency against cancer cells.

Case Studies

- Antibacterial Efficacy : A study evaluated the effectiveness of various benzothiazole derivatives against Pseudomonas aeruginosa, revealing that 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide significantly reduced motility and toxin production in this pathogen .

- Cytotoxicity Against Cancer Cells : In another study assessing the cytotoxic effects of benzothiazole derivatives, 4-bromo-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide exhibited IC50 values indicating potent activity against multiple tumor cell lines .

Comparative Analysis with Related Compounds

A comparison with similar compounds highlights the unique biological activities associated with structural variations:

| Compound Name | Activity Type | Notable Features |

|---|---|---|

| 4-Bromo-N-(6-methoxybenzothiazol-2-yl)benzamide | Antibacterial | Contains a methoxy group; different solubility |

| N-(6-bromo-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-benzamide | Anticancer | Features a dimethylamino group; enhanced potency |

| 4-Bromo-N-(4-methoxyphenyl)-benzamide | Anticancer | Lacks benzothiazole; simpler structure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.